
(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine
概要
説明
“(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine” (DHTP) is a key intermediate for the preparation of (S)-duloxetine, an important antidepressant drug . The molecular weight of DHTP is 186.3 .
Synthesis Analysis
The synthesis of (S)-DHTP is achieved by asymmetric bioreduction. Various recombinant carbonyl reductases were evaluated for asymmetric reduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine (DKTP) to produce (S)-DHTP. The NADPH-dependent carbonyl reductase CR2 was identified as the suitable candidate, giving (S)-DHTP in absolute configuration .
Molecular Structure Analysis
The molecular formula of DHTP is C9H15NOS . For more detailed structural information, you may refer to resources such as the NIST Chemistry WebBook .
Chemical Reactions Analysis
The fusion protein involving CR2 and glucose dehydrogenase (CR2-L-GDH) was constructed to further improve cofactor regeneration and resulted catalytic efficiency of the enzymatic reduction .
科学的研究の応用
Biotechnological Applications
This compound is related to alcohol dehydrogenases (ADHs), which belong to the oxidoreductase superfamily . ADHs catalyze the interconversion between alcohols and aldehydes or ketones with high stereoselectivity under mild conditions . They are widely employed as biocatalysts for the dynamic kinetic resolution of racemic substrates and for the preparation of enantiomerically pure chemicals .
Production of Chiral Pharmaceuticals
ADHs are used in the production of chiral pharmaceuticals . They have been widely studied and applied in the asymmetric synthesis of chiral alcohols, based on their high stereoselectivity under mild conditions .
Fine Chemicals Production
In addition to pharmaceuticals, ADHs are also used in the production of fine chemicals . They offer various catalytic advantages, but their widespread application is still restricted due to their commercial availability and the low aqueous solubility of the substrates .
Antidepressant Applications
(S)-Duloxetine, (S)-(+)-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine, is not only used as a new antidepressant and a dual inhibitor of serotonin and norepinephrine reuptake but is also regarded as a potential drug for the treatment of stress urinary incontinence .
Potential Treatment for Stress Urinary Incontinence
As mentioned above, (S)-Duloxetine is also regarded as a potential drug for the treatment of stress urinary incontinence . This highlights the compound’s potential in the medical field beyond its antidepressant applications.
Research and Development
The compound is used in research and development, particularly in the study of ADHs . More attention has been paid to the exploration of robust enzymes with high catalytic efficiency and the development of novel non-aqueous media to improve the solubility of substrates .
Safety and Hazards
作用機序
Target of Action
The compound, also known as (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol, is an important intermediate in the synthesis of duloxetine . Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake , suggesting that the primary targets of this compound are likely the serotonin transporter (SERT) and the norepinephrine transporter (NET). These transporters play a crucial role in regulating the reuptake of serotonin and norepinephrine, two neurotransmitters involved in mood regulation and pain perception.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . .
特性
IUPAC Name |
(1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-4,7-8,11H,5-6H2,1-2H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCNSHMHUZCRLN-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@@H](C1=CC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433380 | |
| Record name | (1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine | |
CAS RN |
132335-44-5 | |
| Record name | (S)-N,N-Dimethyl-3-(2-thienyl)-3-hydroxypropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132335-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132335445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-3-(dimethylamino)-1-(2-thienyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The synthesis method described in the paper achieves a purity of over 99% and a yield of over 80% for (S)-(-)-3-methylamino-1-(2-thienyl)-1-propanol []. This is significant for several reasons. First, high purity is crucial for pharmaceutical applications, as impurities can be toxic or affect the drug's efficacy. Second, a high yield means that less starting material is wasted, making the process more cost-effective and environmentally friendly. This efficiency makes the method suitable for industrial production [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

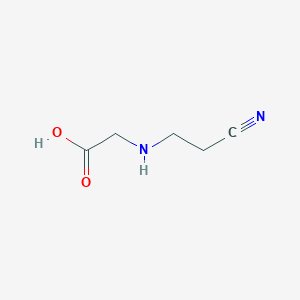

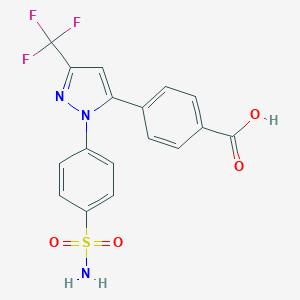
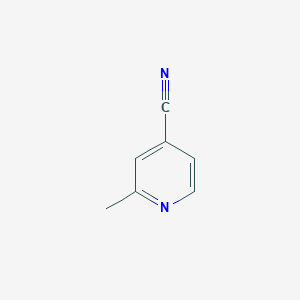
![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B18394.png)
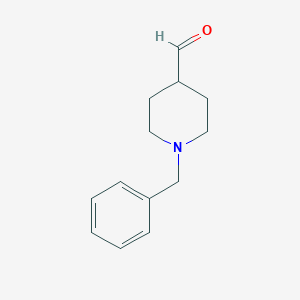
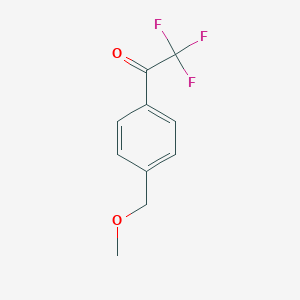
![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)
![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)
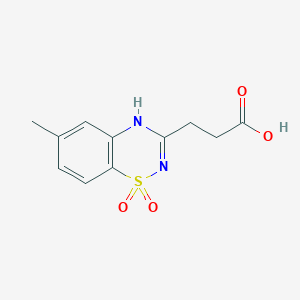

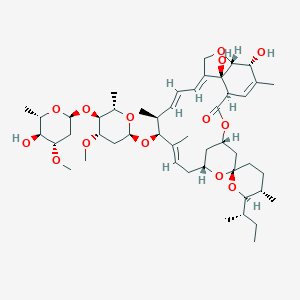
![(1R,2R,11S,12R,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadeca-5,7-dien-9-one](/img/structure/B18419.png)
